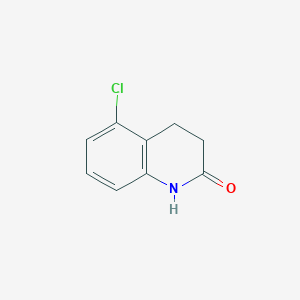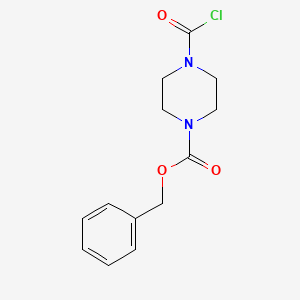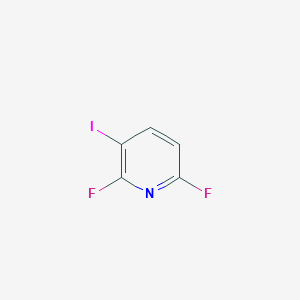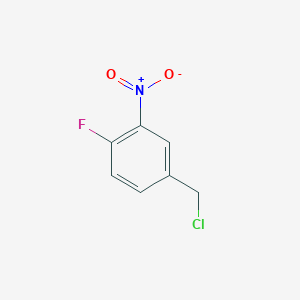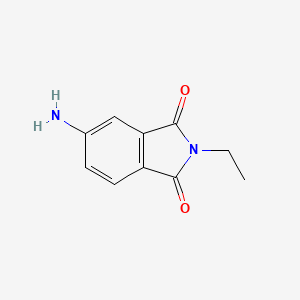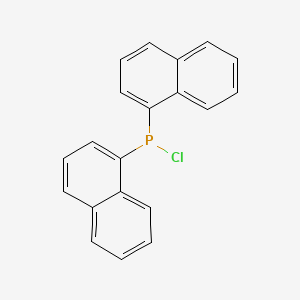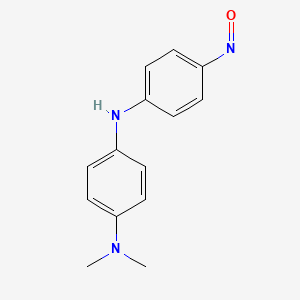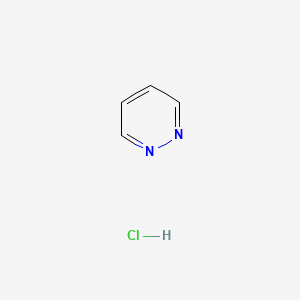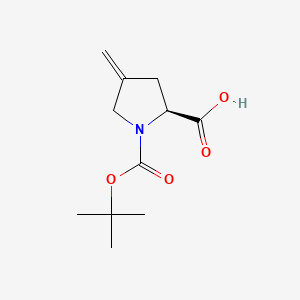
N-Boc-4-methylene-L-proline
Descripción general
Descripción
N-Boc-4-methylene-L-proline, also known as 1-[(tert-butoxy)carbonyl]-4-methylidenepyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C11H17NO4 . It is white to beige in appearance .
Molecular Structure Analysis
The molecular structure of N-Boc-4-methylene-L-proline consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 33 bonds, including 16 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also features 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
N-Boc-4-methylene-L-proline has a density of 1.2±0.1 g/cm³ , a boiling point of 349.9±42.0 °C , and a flash point of 165.4±27.9 °C . It has a molar refractivity of 57.8±0.4 cm³ , a polar surface area of 67 Ų , and a molar volume of 192.4±5.0 cm³ . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Proteomics Research
N-Boc-4-methylene-L-proline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s ability to modify peptide structures makes it valuable for creating analogs and derivatives that can be used to study protein interactions, stability, and conformational changes .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, N-Boc-4-methylene-L-proline is employed in the construction of complex organic molecules. Its role is crucial in the synthesis of various natural products, pharmaceuticals, and polymers where the introduction of proline or pyrrolidine rings is necessary .
Hepatitis C Virus (HCV) Research
This compound has been used to prepare daclatasvir , an inhibitor of the hepatitis C virus (HCV) non-structural 5A (NS5A) protein. It plays a significant role in the development of antiviral drugs that target HCV, contributing to the treatment and potential eradication of this virus .
Enantioselective Synthesis
N-Boc-4-methylene-L-proline: serves as a chiral auxiliary in enantioselective synthesis, which is the process of creating compounds with specific three-dimensional arrangements. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Peptide Coupling Reactions
In peptide coupling reactions, N-Boc-4-methylene-L-proline is used to protect the amino group during the synthesis of peptides. This protection is essential to prevent unwanted side reactions and to ensure the correct sequence and structure of the synthesized peptides .
Medicinal Chemistry
Within medicinal chemistry, N-Boc-4-methylene-L-proline is a key building block for the synthesis of a wide range of therapeutic agents. Its structural motif is found in many bioactive molecules, making it a versatile tool for drug discovery and development .
Chemical Education and Research
This compound is also used in chemical education and research laboratories to teach and demonstrate various synthetic techniques and chemical reactions. It provides a practical example of protecting group strategies and stereochemistry .
Material Science
Lastly, N-Boc-4-methylene-L-proline can be applied in material science, particularly in the development of novel polymeric materials. Its incorporation into polymers can impart unique physical properties, such as increased flexibility or enhanced optical activity .
Safety And Hazards
N-Boc-4-methylene-L-proline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep at rest . If in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617427 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-methylene-L-proline | |
CAS RN |
84348-38-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-4-METHYLENE-L-PROLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



